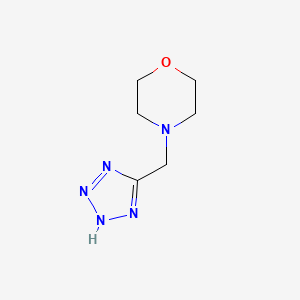

4-(1H-tetrazol-5-ylmethyl)morpholine

Description

Contextualization of Tetrazole and Morpholine (B109124) Scaffolds in Medicinal Chemistry and Materials Science

The tetrazole and morpholine scaffolds are independently recognized as "privileged structures" in the field of drug discovery and are also finding increasing use in materials science.

The tetrazole ring , a five-membered heterocycle with four nitrogen atoms, is a prominent feature in numerous pharmaceutical agents. acs.orgnih.gov Its significance stems primarily from its role as a bioisostere of the carboxylic acid group. beilstein-journals.orgeurekaselect.com This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its pharmacokinetic profile. chemrestech.com The tetrazole moiety is a key component in a variety of marketed drugs with a broad spectrum of biological activities, including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties. beilstein-journals.orgeurekaselect.com In materials science, the high nitrogen content and thermal stability of tetrazoles make them valuable in the development of energetic materials, such as propellants and explosives, as well as in the construction of metal-organic frameworks (MOFs) for applications like gas storage. acs.orguobaghdad.edu.iq

The morpholine ring , a six-membered heterocycle containing both an amine and an ether functional group, is another cornerstone of medicinal chemistry. nih.gov Its incorporation into drug candidates is often associated with improved physicochemical properties, such as aqueous solubility and metabolic stability. The morpholine scaffold is present in a wide array of approved drugs, including antibiotics (e.g., Linezolid) and anticancer agents. uobaghdad.edu.iq Its versatile nature allows it to interact with various biological targets, contributing to a diverse range of pharmacological activities. nih.gov In materials science, morpholine derivatives are utilized as corrosion inhibitors, catalysts, and as building blocks for polymers and other advanced materials. uobaghdad.edu.iq

Rationale for Investigating 4-(1H-tetrazol-5-ylmethyl)morpholine: Bridging Pharmacophoric Moieties

The rationale for the synthesis and investigation of this compound lies in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The methylene (B1212753) bridge serves to connect the tetrazole and morpholine rings, creating a unique three-dimensional structure that can interact with biological targets in novel ways.

The combination of the tetrazole's bioisosteric properties and the morpholine's favorable pharmacokinetic characteristics presents a compelling strategy for the design of new drug candidates. acs.orgnih.gov It is hypothesized that the resulting conjugate could exhibit a unique pharmacological profile, potentially targeting a range of diseases. The structural arrangement of this compound allows for the exploration of new chemical space and the development of molecules with improved drug-like properties.

Overview of Prior Research on Related Tetrazole-Morpholine Conjugates and Their Significance

While specific research on this compound is not extensively documented in publicly available literature, a body of research exists on related tetrazole-morpholine conjugates, highlighting the scientific interest in this class of compounds.

For instance, studies have been conducted on tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine. nih.gov These investigations have explored the cytotoxic activity of such compounds against various cancer cell lines. nih.gov The synthesis of these conjugates often involves multi-step reactions, and their biological evaluation has provided valuable insights into the structure-activity relationships of this compound class. nih.gov

Furthermore, the synthesis of various 1,5-disubstituted tetrazole derivatives, some of which incorporate piperazine (B1678402) (a close structural analog of morpholine), has been reported. mdpi.com These studies have explored the potential of these compounds as antimicrobial agents, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com The general synthetic strategies for creating 5-substituted-1H-tetrazoles are well-established, often involving the cycloaddition of an azide (B81097) to a nitrile. acs.org

The existing research on these related compounds underscores the perceived potential of combining tetrazole and morpholine moieties. These studies provide a foundation for the investigation of this compound and suggest that it may possess interesting biological activities worthy of further exploration. The synthesis and characterization of this specific compound would be a logical next step in this line of research.

Detailed Research Findings

Table 1: Physicochemical Properties of a Related Tetrazole-Morpholine Conjugate

| Property | Value for 4-(5-methyl-1H-tetrazol-1-yl)morpholine |

|---|---|

| Molecular Formula | C6H11N5O |

| Molecular Weight | 169.18 g/mol |

| Appearance | White solid |

| Melting Point | 103-105 °C |

Table 2: Spectroscopic Data for a Related Tetrazole-Morpholine Conjugate

| Spectroscopic Technique | Observed Peaks for 4-(5-methyl-1H-tetrazol-1-yl)morpholine |

|---|---|

| Infrared (IR) Spectroscopy (cm⁻¹) | 2980, 2920, 1530, 1450, 1280, 1110, 1010 |

| ¹H NMR Spectroscopy (δ ppm) | 2.55 (s, 3H, CH₃), 3.75 (t, 4H, CH₂-O), 3.95 (t, 4H, CH₂-N) |

| ¹³C NMR Spectroscopy (δ ppm) | 11.5 (CH₃), 48.0 (CH₂-N), 66.5 (CH₂-O), 152.0 (C-tetrazole) |

| Mass Spectrometry (m/z) | 170 [M+H]⁺ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3-12-4-2-11(1)5-6-7-9-10-8-6/h1-5H2,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOPKSOGULJASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Tetrazol 5 Ylmethyl Morpholine and Its Analogues

Historical and Modern Synthetic Routes to 4-(1H-tetrazol-5-ylmethyl)morpholine Scaffolds

The construction of molecules containing the this compound scaffold can be achieved through several strategic pathways. These routes primarily involve either forming the morpholine-to-methylene bond via N-alkylation or constructing the tetrazole ring on a precursor that already contains the morpholine (B109124) group.

A primary and direct method for synthesizing the target compound involves the N-alkylation of morpholine. This strategy relies on reacting morpholine, a secondary amine, with a suitable electrophile containing the 5-methyl-1H-tetrazole group. A common approach would utilize a 5-(halomethyl)-1H-tetrazole, where the halogen acts as a leaving group, facilitating a nucleophilic substitution reaction by the morpholine nitrogen.

The N-alkylation of amines is a fundamental transformation in organic synthesis. For instance, the reductive N-alkylation of nitriles and primary amines using ruthenium catalytic systems has been proposed for creating secondary and tertiary amines. researchgate.net More specifically, research into the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst in a gas–solid phase has been conducted. researchgate.net This process, which is atom-economical, involves the dehydrogenation of the alcohol to an aldehyde, which then reacts with the morpholine. researchgate.net For example, the reaction with methanol (B129727) at 220 °C resulted in a 95.3% conversion of morpholine with 93.8% selectivity for N-methylmorpholine. researchgate.net

Modern approaches have focused on developing more efficient and environmentally friendly protocols. A notable development is a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This method's key feature is the clean isolation of monoalkylation products from a simple SN2 reaction between an amine and ethylene sulfate. chemrxiv.orgnih.govchemrxiv.org While this specific method builds the morpholine ring itself, the underlying principle of achieving selective monoalkylation is crucial and applicable to the synthesis of derivatives. chemrxiv.orgnih.gov

A general synthetic sequence for preparing morpholine derivatives involves reacting morpholine with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate (B1210297), which can be further functionalized. researchgate.net This highlights the nucleophilic character of morpholine's nitrogen, which readily attacks electrophilic carbon centers to form the foundational C-N bond necessary for the this compound structure. researchgate.net

The most prevalent method for constructing the tetrazole ring itself is the [2+3] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). nih.gov This approach is highly versatile for creating 5-substituted-1H-tetrazoles. nih.govsciforum.net In the context of synthesizing this compound, this strategy would typically start with morpholinoacetonitrile. This precursor, containing both the morpholine and the nitrile-appended methylene (B1212753) group, would then undergo cycloaddition with an azide source.

Common azide sources include sodium azide in combination with an acid catalyst like ammonium (B1175870) chloride, or organometallic reagents such as trimethylsilyl (B98337) azide (TMSN3) and dibutyltin (B87310) oxide. nih.govmdpi.com The use of trimethylsilyl azide is often preferred as it mitigates the hazards associated with the in situ generation of hydrazoic acid. mdpi.com A specific example demonstrated the synthesis of 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline from the corresponding nitrile using trimethylsilyl azide and dibutyltin oxide as a catalyst in refluxing toluene, achieving an excellent yield of 92%. mdpi.com This method is advantageous for producing sterically hindered tetrazoles and simplifies product isolation compared to reactions run in high-boiling solvents like DMF. mdpi.com

Recent advancements have explored the use of heterogeneous nanocatalysts to promote this reaction under green conditions. For example, a magnetically recoverable Fe2O3@cellulose@Mn nanocomposite has been used to catalyze the [3+2] cycloaddition between various nitriles and sodium azide under microwave irradiation, leading to high yields (up to 98%) in very short reaction times. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer an efficient and atom-economical pathway to complex molecules. nih.gov These strategies are particularly valuable for generating libraries of structurally diverse analogues of this compound. beilstein-journals.orgnih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, combining an oxo component, an amine, an isocyanide, and hydrazoic acid to produce α-aminomethyl tetrazoles. acs.org This reaction is highly versatile due to the broad scope of compatible starting materials. acs.org Another key MCR is the Passerini three-component reaction (PT-3CR), which can be adapted to synthesize tetrazole building blocks. beilstein-journals.org For instance, novel 1H-protected tetrazole aldehydes have been efficiently synthesized via a Passerini-tetrazole reaction using readily available materials, and these aldehydes can then be used in subsequent MCRs to create complex, drug-like molecules. beilstein-journals.org

These MCR approaches provide significant advantages, including operational simplicity, speed, and the generation of molecular diversity from simple starting blocks, all while often adhering to green chemistry principles. nih.govbeilstein-journals.org For example, a one-pot, three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) has been developed to synthesize tetrazolo[1,5-a]pyrimidine-6-carbonitriles, demonstrating the power of MCRs in creating fused heterocyclic systems containing a tetrazole moiety. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is critical for maximizing the yield and purity of the final product while minimizing waste and cost. For the synthesis of tetrazole derivatives, extensive optimization studies have been performed.

In the synthesis of 5-phenyl-1H-tetrazole via cycloaddition, a study systematically optimized the catalyst, its concentration, solvent, and temperature. researchgate.net Initially, the reaction showed no progress without a catalyst. researchgate.net Using molybdenum trioxide (MoO3) as a catalyst at 15 mol% in DMSO at 140 °C was found to be the optimal condition, affording a 91% yield in just 1.5 hours. researchgate.net This highlights the profound impact of catalyst choice and concentration on reaction efficiency.

The table below summarizes the optimization data for the synthesis of 5-phenyl-1H-tetrazole, illustrating the systematic approach to improving reaction outcomes.

| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | DMF | 140 | 24 | 0 | researchgate.net |

| MoO3 (2.5) | DMSO | 140 | 12 | 30 | researchgate.net |

| MoO3 (5) | DMSO | 140 | 7 | 45 | researchgate.net |

| MoO3 (10) | DMSO | 140 | 5 | 65 | researchgate.net |

| MoO3 (15) | DMSO | 140 | 1.5 | 91 | researchgate.net |

| MoO2 (15) | DMSO | 140 | 5 | 45 | researchgate.net |

Similarly, for multicomponent reactions, optimization is key. In the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles, solvent-free conditions at 100 °C with 0.01 g of a reusable HMTA-BAIL@MIL-101(Cr) catalyst were found to be optimal. nih.gov This not only improved the yield but also simplified the workup and enhanced the green credentials of the procedure. nih.gov The development of flow chemistry procedures, guided by thermal imaging to identify and control exotherms, represents a modern approach to optimization, enabling high productivity and safety, as demonstrated in the functionalization of 5-alkyltetrazoles. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. Key goals include the use of non-toxic and renewable materials, reduction of waste, and energy efficiency.

For the synthesis of tetrazole and morpholine derivatives, several green strategies have been reported:

Use of Eco-Friendly Solvents: The Huisgen [3+2] cycloaddition has been successfully performed using water and ethanol (B145695) as solvents, which are significantly more environmentally friendly than traditional solvents like DMF. sciforum.net

Solvent-Free Conditions: Multicomponent reactions can often be conducted under solvent-free conditions, which eliminates solvent waste and can lead to shorter reaction times and simpler purification. researchgate.netnih.gov The synthesis of tetrazole derivatives using a reusable nanocatalyst under microwave irradiation is a prime example of a solvent-free, energy-efficient process. researchgate.net

Recyclable Catalysts: The development of heterogeneous catalysts, such as the magnetically recoverable Fe2O3@cellulose@Mn nanocomposite and the HMTA-BAIL@MIL-101(Cr) metal-organic framework, is a cornerstone of green synthesis. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Atom-Economical Reactions: Multicomponent reactions are inherently atom-economical as they incorporate most or all atoms from the starting materials into the final product. nih.gov Similarly, redox-neutral protocols, such as the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate, avoid the use of stoichiometric reducing or oxidizing agents, thereby minimizing waste. chemrxiv.orgchemrxiv.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for 4 1h Tetrazol 5 Ylmethyl Morpholine

Electrophilic and Nucleophilic Substitutions on the Tetrazole Ring of 4-(1H-tetrazol-5-ylmethyl)morpholine

The tetrazole ring is a versatile heterocycle whose reactivity is influenced by its aromaticity, high nitrogen content, and the acidic nature of the N-H proton. bohrium.comnih.gov In 5-substituted-1H-tetrazoles, such as the title compound, the ring can undergo various transformations, primarily electrophilic substitution at the nitrogen atoms.

Electrophilic Substitution: The most common electrophilic substitution on the 1H-tetrazole ring is alkylation, which occurs on the nitrogen atoms. bohrium.comscilit.com The proton on the tetrazole ring is acidic, and in the presence of a base, it can be removed to form a tetrazolate anion. researchgate.net This anion is an ambident nucleophile, meaning the subsequent reaction with an electrophile (e.g., an alkyl halide) can occur at different nitrogen atoms. This typically results in a mixture of two regioisomeric products: 1,5-disubstituted and 2,5-disubstituted tetrazoles. bohrium.comscilit.comresearchgate.net The ratio of these isomers is influenced by the reaction conditions, including the solvent, the nature of the electrophile, and the counter-ion. mdpi.com For instance, N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yielded a mixture of the 1,5- and 2,5-disubstituted products. mdpi.com Similarly, methods for the regioselective N2-alkylation of tetrazoles have been developed using various alkylating agents under catalytic conditions. organic-chemistry.org

Table 1: Regioisomeric Products from Electrophilic Substitution on the Tetrazole Ring

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide, Base | N1 or N2 | 1,5- or 2,5-Disubstituted Tetrazole | bohrium.com, scilit.com, mdpi.com |

| N-Arylation | Aryl Boronic Acid, Cu catalyst | N1 | 1,5-Disubstituted Tetrazole | researchgate.net |

| N-Arylation | Aryl Diacyl Peroxides | N2 | 2,5-Disubstituted Tetrazole | organic-chemistry.org |

Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atom of the tetrazole ring is generally difficult due to the ring's electron-rich nature. Such reactions are not commonly observed unless the ring is activated by specific substituents or undergoes rearrangement. The primary reactivity of the tetrazole moiety in this compound is dominated by reactions at the nitrogen atoms.

Modifications and Functionalizations of the Morpholine (B109124) Moiety in this compound

The morpholine ring in this compound contains a secondary amine nitrogen atom, which is the primary site for its functionalization. This nitrogen atom is nucleophilic and can readily react with a variety of electrophiles.

Key functionalization strategies include:

N-Alkylation: The morpholine nitrogen can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields N-acylmorpholine derivatives.

Mannich Reaction: The nitrogen can participate in Mannich reactions with formaldehyde (B43269) and a suitable carbon acid to introduce aminomethyl groups at other positions.

Michael Addition: As a secondary amine, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.

A review of morpholine chemistry highlights that its secondary nitrogen is a key feature for synthetic modifications, allowing for the addition of various molecular scaffolds. nih.gov For example, morpholine can be refluxed with ethyl chloroacetate (B1199739) to produce morpholin-N-ethyl acetate (B1210297), demonstrating a typical nucleophilic substitution reaction at the nitrogen. researchgate.net These established reactions for the morpholine nucleus are directly applicable to the functionalization of this compound, allowing for the expansion of its chemical diversity.

Table 2: Potential Functionalization Reactions of the Morpholine Moiety

| Reaction Type | Electrophile | Functional Group Introduced | Product Class | Reference(s) |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl | Quaternary Ammonium Salt | nih.gov |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl | Amide | nih.gov |

| Nucleophilic Substitution | Ethyl Chloroacetate | N-CH₂COOEt | N-Substituted Ester | researchgate.net |

| Mannich Reaction | Formaldehyde, Active Hydrogen Compound | N-CH₂-R | Mannich Base | researchgate.net |

Transformations Involving the Methylene (B1212753) Linker of this compound

The methylene group (-CH₂-) serves as a flexible linker between the tetrazole and morpholine rings. Its position adjacent to the electron-withdrawing tetrazole ring renders it "activated," making it susceptible to certain chemical transformations. google.com

Potential transformations include:

Oxidation: An activated methylene group adjacent to an electrophilic group, such as a tetrazole, can be oxidized to a carbonyl group. google.com This would transform the methylene linker in this compound into a ketone, yielding 4-(1H-tetrazol-5-ylcarbonyl)morpholine.

Deprotonation and Alkylation: The protons on the methylene bridge are acidic due to the proximity of the tetrazole ring. Using a strong base, the methylene group could be deprotonated to form a carbanion. This nucleophilic intermediate could then react with an electrophile, such as an alkyl halide, to introduce a substituent on the linker itself.

Photochemical Rearrangement: Tetrazole derivatives can undergo rich photochemical transformations that lead to the cleavage of the tetrazole ring. mdpi.comresearchgate.netdntb.gov.ua Photolysis can result in the extrusion of molecular nitrogen and the formation of various reactive intermediates, leading to complex rearrangements and the synthesis of different heterocyclic systems. mdpi.comresearchgate.net Such a process would fundamentally alter the entire molecular scaffold, including the linker.

Table 3: Potential Transformations of the Methylene Linker

| Transformation Type | Reagents/Conditions | Resulting Structure | Key Principle | Reference(s) |

| Oxidation | Oxidizing Agent (e.g., Dialkyl Sulfoxide/Halogen) | Carbonyl group (-C=O-) | Oxidation of an activated methylene group | google.com |

| Alkylation | Strong Base, then Alkyl Halide | Substituted linker (-CHR-) | Deprotonation followed by nucleophilic attack | Inferred Principle |

| Photochemical Cleavage | UV light | Ring-opened or rearranged products | Photoextrusion of N₂ from tetrazole ring | mdpi.com, researchgate.net, dntb.gov.ua |

Metal Coordination Chemistry of this compound: Ligand Potential

The tetrazole moiety is an excellent ligand for coordinating with metal ions. mdpi.com Upon deprotonation of the acidic N-H proton, the resulting tetrazolate anion can bind to metal centers through one or more of its four nitrogen atoms. nih.gov This versatility allows tetrazole-based ligands to act as bridges between multiple metal atoms, leading to the formation of diverse and stable coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

The coordination behavior of this compound is expected to be similar to other 5-substituted tetrazole ligands. For instance, ((1H-tetrazol-5-yl)methyl)pyridine-based ligands have been shown to coordinate with transition metals such as Cu(II), Zn(II), and Cd(II) to form two- and three-dimensional frameworks. In these structures, the tetrazole ring typically bridges metal centers. The morpholine group, while generally a weaker ligand than the tetrazolate, could potentially coordinate to a metal center through its oxygen or nitrogen atom, although coordination via the deprotonated tetrazole ring is more common and electronically favored. The central Zn²⁺ in one metallo-β-lactamase complex is tetrahedrally coordinated by the N1 atom of a tetrazole ligand. nih.gov This demonstrates the significant potential of the tetrazole ring in this compound to act as a versatile building block in supramolecular and coordination chemistry.

Table 4: Ligand Properties and Coordination Potential

| Feature | Description | Potential Coordination Modes | Resulting Structures | Reference(s) |

| Coordinating Moiety | Deprotonated Tetrazolate Ring | Monodentate, Bidentate, Bridging | Metal-Organic Frameworks (MOFs), Coordination Polymers | nih.gov, mdpi.com, researchgate.net |

| Donor Atoms | Nitrogen atoms of the tetrazole ring | N1, N2, N4 | 2D and 3D networks, Helical chains | nih.gov |

| Potential Metal Ions | Transition metals (e.g., Cu, Zn, Cd) | Coordination via Tetrazolate-N | Discrete complexes, extended frameworks | nih.gov, researchgate.net |

Theoretical and Computational Investigations of 4 1h Tetrazol 5 Ylmethyl Morpholine

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) on the Electronic Structure and Conformation of 4-(1H-tetrazol-5-ylmethyl)morpholine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and conformational behavior of molecules. nih.gov These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining molecular reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov

For analogues containing tetrazole and morpholine (B109124) rings, DFT calculations using methods like B3LYP with basis sets such as 6-31g(d,p) or 6-311+G** have been employed to determine various electronic and thermodynamic parameters. nih.govmdpi.comresearchgate.net The HOMO is linked to the ionization potential, representing the ability to donate an electron, while the LUMO relates to the electron affinity, or the ability to accept an electron. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. In tetrazole-containing compounds, the HOMO is often localized on the tetrazole ring, highlighting its role in molecular interactions. researchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the molecule's reactivity. mdpi.com These include chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). mdpi.comresearchgate.net Studies on related tetrazole hybrids have shown that variations in substituent groups can significantly alter these parameters, thereby tuning the molecule's chemical reactivity. researchgate.net For instance, compounds with a smaller HOMO-LUMO energy gap are generally considered more reactive. researchgate.net

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. mdpi.comresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. mdpi.comresearchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. mdpi.comresearchgate.net |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. mdpi.com |

This table outlines key quantum chemical parameters derived from HOMO and LUMO energies, providing insights into molecular stability and reactivity.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the affinity and activity of the molecule. uobaghdad.edu.iq This method is crucial in drug discovery for identifying potential biological targets and understanding interaction mechanisms at the molecular level. The morpholine ring is often incorporated into molecules to enhance pharmacological activities, while the tetrazole ring can act as a bioisostere for a carboxylic acid group, improving metabolic stability and absorption. researchgate.netnih.govmdpi.com

Docking studies on tetrazole and morpholine derivatives have explored their interactions with a wide range of biological macromolecules. For example, tetrazole derivatives have been docked against DNA gyrase, a key bacterial enzyme, to evaluate their potential as antimicrobial agents. uobaghdad.edu.iq Similarly, morpholine-containing compounds have been studied for their anticancer potential by docking them into the active sites of proteins implicated in human lung and liver cancers. nih.gov The results of these studies are often expressed as a binding energy score, with lower energies indicating a more favorable interaction. nih.gov

The analysis of docking results reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net In a study of thiazole (B1198619) derivatives, docking into penicillin-binding proteins (PBP4) from E. coli and S. aureus helped to assess their potential antibacterial activity by identifying key hydrogen bonds with amino acid residues like ASN 308 and SER 303. nih.gov For novel tetrazole-containing thiopyrano[2,3-b]quinolines, molecular docking identified the M2 viral ion channel and polymerase basic protein 2 as potential targets for antiviral activity against influenza A. semanticscholar.org

| Ligand Type | Biological Target | Potential Application | Key Findings |

| Tetrazole Derivatives | DNA Gyrase | Antibacterial | Good binding affinity suggests potential inhibitory activity. uobaghdad.edu.iq |

| Morpholine Chalcones | Human Lung Cancer (A-549) cell line proteins | Anticancer | Certain derivatives showed promising activity with strong binding. nih.gov |

| Tetrazole Derivatives | Epidermoid Carcinoma (A431) cell line proteins | Anticancer | A dimethoxyphenyl derivative displayed the lowest binding energy. nih.gov |

| Morpholine-pyrazole Hybrids | Prostate Cancer-related proteins | Anticancer | Docking studies calculated the inhibition rate and docking score. asianpubs.org |

| Tetrazole-quinoline Hybrids | M2 Channel, Polymerase Basic Protein 2 | Antiviral (Influenza A) | Identified as potential targets for antiviral action. semanticscholar.org |

This table summarizes the findings from molecular docking studies on compounds containing tetrazole or morpholine moieties, highlighting their potential therapeutic applications.

Ab Initio Studies and Mechanistic Insights into Reactions Involving this compound

Ab initio quantum chemistry methods, which are based on first principles without experimental data, provide profound insights into reaction mechanisms. These calculations can map out potential energy surfaces, identify transition states, and elucidate the electronic rearrangements that occur during a chemical reaction. High-level methods such as G4, G4MP2, and CBS-APNO are often used for accurate energy predictions. researchgate.netresearchgate.net

While specific ab initio studies on this compound are not extensively documented, research on related tetrazole compounds offers valuable mechanistic information. A key reaction is the functionalization of the tetrazole ring at its C5 position. One study details the deprotonation of an N-protected 1H-tetrazole using a mixed zinc-magnesium base, which forms a stable metalated intermediate. researchgate.net This intermediate can then react with various electrophiles, a process that avoids the retro [2+3] cycloaddition that can complicate the functionalization of metalated tetrazoles. researchgate.net

Another fundamental reaction is the synthesis of the 5-substituted 1H-tetrazole ring itself. A common and efficient method involves the [3+2] cycloaddition of a nitrile with an azide (B81097) source. mdpi.com For instance, the transformation of a quinoline-4-carbonitrile (B1295981) into the corresponding tetrazole has been achieved using trimethylsilyl (B98337) azide with a dibutyltin (B87310) oxide catalyst. mdpi.comresearchgate.net This method is advantageous as it reduces the hazards associated with hydrazoic acid. mdpi.com Computational studies can model the transition state of this cycloaddition, providing insights into the reaction kinetics and the influence of substituents and catalysts. The in-situ generation of tetrazoles from nitriles is another area where mechanistic studies are crucial for understanding and optimizing reaction conditions. rsc.org

Predictive Modeling of Pharmacokinetic and Pharmacodynamic Parameters for this compound Analogues

Predictive modeling plays a pivotal role in modern drug development by enabling the early assessment of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. In silico tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, which helps in prioritizing candidates for further development. uobaghdad.edu.iqnih.gov

For analogues of this compound, both the morpholine and tetrazole moieties are expected to significantly influence these parameters. The morpholine ring is recognized as a privileged structure in medicinal chemistry, often included to improve the pharmacokinetic profile of a molecule. researchgate.net The tetrazole group, serving as a metabolically stable isostere of a carboxylic acid, can enhance absorption and extend the duration of action. uobaghdad.edu.iqmdpi.com

Computational studies on tetrazole derivatives have successfully predicted ADME properties. nih.gov These models can estimate parameters such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for cytochrome P450 inhibition. For example, predictive modeling for a series of 5-substituted 1H-tetrazole derivatives was performed to evaluate their drug-likeness and pharmacokinetic properties. nih.gov Pharmacodynamic modeling, on the other hand, often involves linking computed electronic properties from quantum chemical calculations to a specific biological activity. researchgate.net For instance, the antioxidant activity of tetrazole hybrids has been correlated with their calculated HOMO-LUMO energy gaps, demonstrating how theoretical parameters can predict pharmacodynamic effects. researchgate.net

| Compound Class | Predicted Property | Method | Significance |

| Tetrazole Derivatives | ADMET Profile | In silico modeling | Predicts drug-likeness and potential toxicity early in development. uobaghdad.edu.iq |

| 5-Substituted 1H-tetrazoles | ADME/Pharmacokinetics | In silico prediction | Assesses oral bioavailability and metabolic stability. nih.gov |

| Tetrazole Hybrids | Antioxidant Activity (Pharmacodynamic) | Correlation with HOMO-LUMO gap | Links electronic structure to biological function. researchgate.net |

| Morpholine Derivatives | Improved Pharmacokinetics | General observation from drug design | The morpholine moiety often enhances solubility and metabolic properties. researchgate.net |

This table showcases the application of predictive modeling to assess the pharmacokinetic and pharmacodynamic properties of tetrazole and morpholine analogues.

Pharmacological and Biological Activity Profiling of 4 1h Tetrazol 5 Ylmethyl Morpholine and Its Derivatives in Preclinical Research

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies for 4-(1H-tetrazol-5-ylmethyl)morpholine

In vitro studies have explored the interaction of this compound analogues with various receptors and enzymes. Research into novel quinazoline-morpholinobenzylideneamino hybrid compounds identified potent inhibitors for Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov One compound, in particular, demonstrated significant docking scores against VEGFR1 (-11.744 kcal/mol), VEGFR2 (-12.407 kcal/mol), and EGFR (-10.359 kcal/mol). nih.gov

Molecular docking studies on N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides have suggested they act as DNA Gyrase enzyme inhibitors. researchgate.net Furthermore, certain 1,3,5-triazine (B166579) derivatives containing both tetrazole and morpholine (B109124) fragments have been shown to inhibit the tyrosine kinase domain of surface receptors and the PI3K (Phosphoinositide 3-kinase) enzyme. One such derivative inhibited PI3K activity more effectively than the known inhibitor LY294002. researchgate.net Other research has focused on synthesizing benzotriazinone derivatives as selective ligands for the 5-HT(1A) serotonin (B10506) receptor, with one derivative showing a very high affinity (Ki = 0.000178 nM). nih.gov

Table 1: Enzyme and Receptor Inhibition by this compound Derivatives

| Derivative Class | Molecular Target | Key Findings | Citation |

|---|---|---|---|

| Quinazoline-morpholinobenzylideneamino hybrids | VEGFR1, VEGFR2, EGFR | Compound 1 showed the best docking scores against VEGFR1 (-11.744 kcal/mol), VEGFR2 (-12.407 kcal/mol), and EGFR (-10.359 kcal/mol). | nih.gov |

| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides | DNA Gyrase | In silico studies screened molecules as potential DNA Gyrase inhibitors. | researchgate.net |

| 1,3,5-Triazine-tetrazole-morpholine hybrids | PI3K | A derivative, ZSTK474, directly inhibited PI3K activity more efficiently than the reference inhibitor LY294002. | researchgate.net |

| Benzotriazinone derivatives | 5-HT(1A) Receptor | Compound 5 was the most active and selective ligand for the 5-HT(1A) receptor (Ki = 0.000178 nM). | nih.gov |

Cell-Based Assays Evaluating Cellular Responses to this compound (e.g., Antiproliferative, Cytotoxic Effects)

The cytotoxic and antiproliferative potential of derivatives containing the tetrazole-morpholine scaffold has been evaluated in various cancer cell lines. A study on quinazoline-morpholine hybrids revealed that one compound exhibited potent cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 2.83 µM. nih.gov This compound showed a high selectivity index (SI) of 29 when compared to the non-cancerous BEAS-2B cell line. nih.gov

Another series of hybrid compounds, 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanones, was screened for antiproliferative effects against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-231), and human pancreatic carcinoma (PANC-1) cell lines. ijpsonline.comresearchgate.net Several of these compounds demonstrated significant growth inhibitory activity, with GI₅₀ values of ≤0.1 µM against all tested cell lines. ijpsonline.com Specifically, compounds 7e and 7n were highly active against SiHa and MDA-MB-231 cell lines (GI₅₀ ≤0.2 µM), while compounds 7g , 7l , 7p , 7s , and 7t showed potent activity against the PANC-1 cell line (GI₅₀ ≤0.1 µM). ijpsonline.comresearchgate.net

Table 2: Antiproliferative/Cytotoxic Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Metric | Value | Citation |

|---|---|---|---|---|

| Quinazoline-morpholine hybrid (Compound 1) | A549 (Lung) | IC₅₀ | 2.83 µM | nih.gov |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7e) | SiHa (Cervical) | GI₅₀ | ≤0.2 µM | ijpsonline.com |

| MDA-MB-231 (Breast) | GI₅₀ | ≤0.2 µM | ijpsonline.com | |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7n) | SiHa (Cervical) | GI₅₀ | ≤0.2 µM | ijpsonline.com |

| MDA-MB-231 (Breast) | GI₅₀ | ≤0.2 µM | ijpsonline.com | |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7g) | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM | ijpsonline.comresearchgate.net |

| Tetrazole-piperazinesulfonamide hybrid (Compound 7l) | PANC-1 (Pancreatic) | GI₅₀ | ≤0.1 µM | ijpsonline.comresearchgate.net |

In Vivo Efficacy Studies of this compound in Relevant Disease Models

In vivo efficacy studies have provided evidence for the therapeutic potential of tetrazole and morpholine-containing derivatives in preclinical disease models. For instance, the PI3K inhibitor ZSTK474, a 1,3,5-triazine derivative with morpholine substituents, demonstrated strong antitumor activity when administered orally to mice with human cancer xenografts, without causing toxic effects in critical organs. researchgate.net A key finding from this in vivo work was the observed reduction in Akt phosphorylation in the xenograft tumors, confirming target engagement. researchgate.net

The anti-inflammatory potential of related compounds has also been assessed in vivo. Tetrazole derivatives have been screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, a standard model for acute inflammation. nih.gov In these studies, a tetrazole derivative was identified as the most potent anti-inflammatory compound within its series when compared to the reference drug, diclofenac (B195802) sodium. nih.gov

Mechanistic Investigations of Biological Actions and Molecular Targets of this compound

Mechanistic studies, often employing computational and molecular modeling techniques, have provided insights into how these compounds exert their biological effects. Molecular dynamics (MD) simulations were used to assess the stability of a potent quinazoline-morpholine hybrid compound when complexed with VEGFR1 and VEGFR2. nih.gov The simulations showed that the compound maintained strong hydrogen bond interactions with the active sites of these receptors for over 90% of the simulation time, indicating a stable and potentially effective inhibitory binding mode. nih.gov

For a series of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, molecular docking simulations were performed to understand their antibacterial activity. researchgate.net The results suggested that these compounds are likely inhibitors of the DNA Gyrase enzyme, with several derivatives showing favorable moldock scores, indicating a strong binding affinity to the enzyme's ATP-binding pocket. researchgate.netresearchgate.net Similarly, modeling of the PI3K-ZSTK474 complex indicated that this morpholine-containing derivative could bind to the ATP-binding pocket of PI3K, explaining its inhibitory action. researchgate.net

Antimicrobial Activity Profile (e.g., Antibacterial, Antifungal, Antiviral) of this compound

Derivatives incorporating tetrazole and morpholine rings have shown a broad spectrum of antimicrobial activity. A series of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides exhibited significant in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Notably, compound 8l was most potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 75 ± 0.81 µg/mL, while compound 8d was effective against Enterobacter aerogenes with an MIC of 114 ± 0.48 µg/mL. researchgate.net

Other studies have highlighted the antimicrobial potential of different tetrazole derivatives. New 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized and tested against a panel of bacteria and fungi, with some compounds showing potent antibacterial and high antifungal activities compared to the standard drug fusidic acid. researchgate.net Additionally, a series of imide-tetrazole hybrids demonstrated moderate to high activity against standard bacterial strains, with MIC values ranging from 0.1 to 32 μg/mL for the most active compounds. nih.gov The introduction of a tetrazole group into thiourea (B124793) derivatives was also found to increase antimicrobial activity. nih.gov

Table 3: Antimicrobial Activity (MIC) of Tetrazole-Morpholine Analogues

| Derivative Class | Microorganism | MIC (µg/mL) | Citation |

|---|---|---|---|

| N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides | Bacillus subtilis | 75 ± 0.81 | researchgate.net |

| Enterobacter aerogenes | 114 ± 0.48 | researchgate.net | |

| Imide-tetrazole hybrids | Standard bacterial strains | 0.1 - 32 | nih.gov |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Aspergillus Niger, Penicillium sp., Candida albicans | High activity | researchgate.net |

| Bacillus subtilis, Escherichia coli | Potent activity | researchgate.net | |

| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Various test organisms | Fairly good activity | nih.gov |

Anti-inflammatory and Analgesic Properties of this compound Derivatives

The structural motifs of tetrazole and morpholine are present in various compounds investigated for anti-inflammatory and analgesic effects. nih.govresearchgate.net A series of tetrazole derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema test in rats. One derivative, compound 61 , was found to be the most potent anti-inflammatory agent in the series, showing superior activity compared to the standard drug, diclofenac sodium. nih.gov Another study synthesized tetrazolo[1,5-a]quinoline (B14009986) derivatives that significantly inhibited granuloma formation, with several compounds demonstrating anti-inflammatory activity comparable to indomethacin. nih.gov

In the realm of pain management, tetrazole derivatives have also been assessed for analgesic properties. Using the hot plate and acetic acid-induced writhing methods, a synthesized tetrazole compound exhibited analgesic properties comparable to the standard drug ibuprofen, achieving up to 60% protection. nih.gov

Antioxidant Activity Evaluation of this compound and Analogues

The antioxidant potential of compounds related to this compound has been an area of active research. researchgate.net A study investigating 1,2,4-triazole (B32235) derivatives with a morpholine moiety assessed their antioxidant activity (AOA) using a non-enzymatic lipid peroxidation method. Among 45 compounds, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was identified as having the most pronounced AOA, reducing the level of thiobarbituric acid reactive substances (TBA-RS) by 42.50%. Another active compound, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine, inhibited the formation of lipid oxidation products by 41.90%.

The antioxidant activity of other tetrazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netresearchgate.net In one study of two series of newly synthesized tetrazole derivatives, a 1,5-disubstituted tetrazole derivative (compound S10 ) showed the highest radical scavenging activity among all tested compounds. researchgate.net

Structure Activity Relationship Sar Studies of 4 1h Tetrazol 5 Ylmethyl Morpholine Analogues

Impact of Tetrazole Ring Substitutions on the Biological Activity of 4-(1H-tetrazol-5-ylmethyl)morpholine Derivatives

The tetrazole ring is a critical pharmacophore, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve the pharmacokinetic profile of a compound. eurekaselect.comnih.gov Its biological activity is highly sensitive to the nature and position of substituents.

Substitutions at the C5 position of the tetrazole ring have been shown to significantly influence the biological activity of related compounds. For instance, in a series of 1,3,5-triazine (B166579) derivatives, a compound featuring a 5-methyl-1H-tetrazol-1-ylacetohydrazide fragment attached to two morpholine (B109124) rings demonstrated notable antitumor activity. researchgate.net In contrast, a similar derivative with a 5-phenyltetrazol-2-ylacetohydrazide fragment also showed significant activity, highlighting that both small alkyl and larger aryl substitutions can confer potent biological effects. researchgate.net

The electronic properties of substituents on aryl groups attached to the tetrazole scaffold can also be pivotal. In a study of tetrazole derivatives as tyrosinase inhibitors, a compound bearing a 3,4-dichlorophenyl group was identified as the most potent inhibitor. researchgate.net This suggests that electron-withdrawing groups on a phenyl substituent of the tetrazole ring can enhance inhibitory activity against certain enzymes. researchgate.net

The position of the substituent on the tetrazole nitrogen (N1 vs. N2) also plays a role. Substituted tetrazoles can exist as 1H and 2H tautomers, and the specific isomer can have different biological effects and binding interactions. nih.govnih.gov

Table 1: Impact of Tetrazole Ring Modifications on Biological Activity

Influence of Morpholine Moiety Modifications on the Activity Profile of this compound Analogues

The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and to establish favorable interactions with biological targets. mdpi.comresearchgate.net Modifications to this moiety can significantly alter a compound's activity and selectivity.

Replacing the morpholine ring with other cyclic amines can lead to different biological outcomes. For example, in a series of tetrazole-containing 1,3,5-triazines, compounds with a morpholine ring were directly compared to those with a 4-methylpiperidine (B120128) ring. researchgate.net Both types of derivatives showed antitumor activity, but the specific activity profile varied, indicating that the nature of the heterocyclic amine is a key determinant of biological function. researchgate.net

Table 2: Effect of Morpholine Moiety Modifications

Role of the Methylene (B1212753) Linker in Modulating the Activity and Physicochemical Properties of this compound Scaffolds

The methylene linker (-CH2-) connecting the tetrazole and morpholine rings provides conformational flexibility, which can be crucial for optimal binding to a biological target. The length and rigidity of this linker are key parameters in SAR studies.

In the well-known angiotensin II receptor antagonist Losartan, a methylene group serves as a linker connecting a substituted imidazole (B134444) heterocycle to a biphenyl-tetrazole moiety. This linker orients the two key structural components in the appropriate conformation for receptor binding. Modifying this linker can drastically affect activity.

Studies on other classes of bioactive molecules have also demonstrated the importance of the linker length. In a series of novel cholinesterase inhibitors, altering the length of the carbon linker in the side chain was a key design element to explore the effect on inhibitory activities. researchgate.net Specifically, compounds with different numbers of methylene units in the alkoxy side chain attached to a quinoline (B57606) core showed varying potencies. researchgate.net This principle is directly applicable to the this compound scaffold, where increasing or decreasing the length of the alkyl chain (e.g., to an ethyl or propyl linker) or introducing rigidity (e.g., with a cyclopropyl (B3062369) or vinyl linker) would be expected to modulate biological activity by altering the spatial relationship between the tetrazole and morpholine pharmacophores.

Rational Design Principles for Novel this compound-Based Bioactive Compounds

The rational design of new compounds based on the this compound scaffold leverages established medicinal chemistry principles.

Bioisosterism of the Tetrazole Ring : The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.gov It offers a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors but with improved metabolic stability and oral bioavailability. eurekaselect.comnih.gov Design strategies often involve replacing a known carboxylic acid-containing drug with this tetrazole scaffold to enhance pharmacokinetic properties. eurekaselect.com

Linker Optimization : The methylene linker's length and flexibility should be optimized. Homologation (adding -CH2- units) or introducing conformational constraints can be used to hold the tetrazole and morpholine moieties in a more bioactive conformation, potentially increasing affinity and selectivity for the target. researchgate.net

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel and potent bioactive compounds for a range of therapeutic targets. nih.govmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 4 1h Tetrazol 5 Ylmethyl Morpholine

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of 4-(1H-tetrazol-5-ylmethyl)morpholine by probing its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the morpholine (B109124) ring and the methylene (B1212753) bridge. The protons on the morpholine ring typically appear as multiplets in the range of 2.5-3.8 ppm. Specifically, the protons adjacent to the nitrogen atom would likely resonate around 2.5-2.7 ppm, while those adjacent to the oxygen atom would appear further downfield, around 3.6-3.8 ppm. The methylene protons (CH₂) connecting the tetrazole and morpholine rings would likely produce a singlet at approximately 4.0-4.5 ppm. The N-H proton of the tetrazole ring would appear as a broad singlet at a significantly downfield chemical shift, potentially above 15 ppm, depending on the solvent and concentration. researchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the morpholine ring would be expected to show signals around 45-50 ppm (C-N) and 65-70 ppm (C-O). researchgate.netchemicalbook.com The methylene linker carbon would resonate in the range of 40-50 ppm. The carbon atom of the tetrazole ring would likely appear significantly downfield, in the region of 150-160 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3200 cm⁻¹ would be characteristic of the N-H stretching vibration of the tetrazole ring. mdpi.com Other expected peaks include C-H stretching vibrations from the morpholine and methylene groups around 2850-3000 cm⁻¹, and C-N and C=N stretching vibrations from the tetrazole ring between 1400 and 1600 cm⁻¹. mdpi.comchemicalbook.com The C-O-C stretching of the morpholine ether linkage would typically be observed around 1100 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound (C₆H₁₁N₅O), the expected molecular weight is approximately 169.10 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. mdpi.com The fragmentation pattern would likely show losses of fragments corresponding to the morpholine and tetrazole rings.

| Technique | Expected Observations for this compound | Reference Data Source |

| ¹H NMR | Morpholine Protons (N-CH₂): ~2.5-2.7 ppmMorpholine Protons (O-CH₂): ~3.6-3.8 ppmMethylene Bridge (-CH₂-): ~4.0-4.5 ppmTetrazole N-H: >15 ppm (broad) | General chemical shift knowledge and data from related structures. researchgate.net |

| ¹³C NMR | Morpholine Carbons (C-N): ~45-50 ppmMorpholine Carbons (C-O): ~65-70 ppmMethylene Carbon (-CH₂-): ~40-50 ppmTetrazole Carbon (C₅): ~150-160 ppm | researchgate.netchemicalbook.com |

| IR (cm⁻¹) | Tetrazole N-H Stretch: 2500-3200 (broad)C-H Stretch: 2850-3000C=N/C-N Stretch: 1400-1600C-O-C Stretch: ~1100 | mdpi.comchemicalbook.com |

| Mass Spec. | Molecular Ion [M+H]⁺: ~170.10 | Calculated based on molecular formula. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating the target compound from impurities, thus allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would likely be employed.

Column: A C18 column is typically used for the separation of polar heterocyclic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) would be suitable.

Detection: A UV detector set at a wavelength where the tetrazole ring absorbs, likely around 210-230 nm, would provide good sensitivity.

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis: For quantitative analysis, a calibration curve is generated using certified reference standards of this compound at various concentrations.

Gas Chromatography (GC): While less common for this type of compound due to its polarity and potential for thermal degradation, GC could be used if the compound is sufficiently volatile and stable or can be derivatized to increase its volatility. A polar capillary column would be necessary, and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for detection.

| Method | Typical Conditions | Purpose |

| HPLC | Column: Reverse-Phase C18Mobile Phase: Acetonitrile/Water or Methanol (B129727)/Water gradient with bufferDetector: UV | Purity determination, identification of impurities, quantitative analysis. |

| GC | Column: Polar capillary columnDetector: FID or NPDNote: May require derivatization. | Analysis of volatile impurities, potential for quantitative analysis if suitable. |

Solid-State Characterization: X-ray Crystallography for Detailed Structural Analysis

X-ray Crystallography: For a definitive confirmation of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the molecule. nih.gov It also reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding, which can significantly influence the physical properties of the solid material. nih.govresearchgate.net

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. For related tetrazole-containing compounds, X-ray crystallography has been used to confirm the planar geometry of the tetrazole ring and to study the dihedral angles between the tetrazole and other parts of the molecule. nih.gov

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |

| Absolute Configuration | Can determine the stereochemistry for chiral molecules. |

Emerging Applications and Future Research Directions for 4 1h Tetrazol 5 Ylmethyl Morpholine

4-(1H-tetrazol-5-ylmethyl)morpholine as a Synthetic Intermediate and Precursor in Complex Organic Synthesis

The structure of this compound makes it a versatile building block for the synthesis of more complex molecular architectures. The tetrazole and morpholine (B109124) rings provide multiple reactive sites for further functionalization.

The tetrazole ring itself is often synthesized from nitrile precursors via [2+3] cycloaddition reactions with azides. unimi.itmdpi.com This synthetic route is a cornerstone for creating 5-substituted-1H-tetrazoles. The methylene (B1212753) bridge connecting the tetrazole and morpholine rings offers a point for chemical modification. The nitrogen atom of the morpholine ring retains its nucleophilicity, allowing for reactions such as alkylation or acylation to introduce additional substituents and build molecular complexity.

The use of tetrazole aldehydes as building blocks in multicomponent reactions (MCRs) represents a novel strategy for creating diverse and complex drug-like molecules. beilstein-journals.org This approach allows for the rapid assembly of elaborate scaffolds from simple starting materials. By analogy, this compound could serve as a precursor to novel tetrazole-based aldehydes or other reactive intermediates, which can then be employed in MCRs to generate libraries of new chemical entities. This strategy provides a powerful tool for exploring new chemical space in drug discovery and materials science. beilstein-journals.org

Furthermore, the ability to modify both the tetrazole and morpholine components allows for the systematic tuning of the molecule's steric and electronic properties. For instance, the tetrazole ring can be N-substituted, leading to different isomers with distinct biological activities and physical properties. This versatility makes this compound a valuable intermediate for creating a wide range of derivatives tailored for specific applications.

Potential as a Ligand in Coordination Chemistry, Supramolecular Assemblies, and Catalysis

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. The deprotonated tetrazolate anion can bind to metal centers in various modes, utilizing up to four of its nitrogen atoms, which facilitates the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.itrsc.org These materials have applications in gas storage, separation, and catalysis. The combination of the tetrazole's coordinating ability with the morpholine's structural role could lead to novel CPs with unique topologies and properties.

Studies on related ligands, such as 3-((1H-tetrazol-5-yl)methyl)pyridine (3HTMP) and 4-((1H-tetrazol-5-yl)methyl)pyridine (4HTMP), have demonstrated the successful synthesis of 2D and 3D coordination frameworks with transition metals like Cu(II), Zn(II), and Cd(II). rsc.org These complexes exhibit diverse structures, including helical chains and layered frameworks, highlighting the versatility of the tetrazolyl-methyl-pyridyl scaffold. rsc.org Given the structural similarity, this compound is expected to form stable complexes with various metal ions, potentially leading to new materials with interesting luminescent or magnetic properties. rsc.org

The morpholine moiety can also participate in directing the formation of supramolecular assemblies through hydrogen bonding. While less reactive in enamine catalysis compared to pyrrolidine, morpholine-based organocatalysts have been developed and shown to be effective in certain reactions, such as 1,4-additions. frontiersin.org The presence of the morpholine ring in this compound suggests its potential to act as a scaffold for new chiral catalysts. The development of such catalysts could provide efficient and stereoselective methods for important organic transformations.

Table 1: Examples of Coordination Polymers with Tetrazole-Containing Ligands This table showcases the diversity of structures formed from ligands related to this compound, illustrating its potential in coordination chemistry.

| Ligand | Metal Ion(s) | Resulting Complex/Framework | Structural Features | Reference |

|---|---|---|---|---|

| 3-((1H-tetrazol-5-yl)methyl)pyridine (3HTMP) | Cu(II) | [Cu(3TMP)] | 2D layers linked by Cu-tetrazole wave-like chains. | rsc.org |

| 3-((1H-tetrazol-5-yl)methyl)pyridine (3HTMP) | Zn(II) | [Zn(3TMP)Cl] | 3D framework with helical chains. | rsc.org |

| 4-((1H-tetrazol-5-yl)methyl)pyridine (4HTMP) | Zn(II), Cd(II) | [M2(4TMP)(OH)(H2O)(SO4)] | 3D framework constructed from layers and sulfate (B86663) anions. | rsc.org |

| 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) | Mn(II), Cu(II) | [M2(OH)(TZI)] | 3D structures with tetranuclear metal clusters. | rsc.org |

Development of this compound as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and understanding biological processes. Fluorescent probes, in particular, offer high sensitivity and spatial resolution. While there is no direct research on this compound as a molecular probe, related structures containing a morpholine moiety have been successfully developed for this purpose.

For instance, a coumarin-based fluorescent probe featuring a morpholine group, named MpC-BA, was designed for the detection of biological oxidants like peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl). nih.gov The morpholine was incorporated to improve water solubility and stability, which are critical properties for probes used in biological systems. nih.gov This probe demonstrated a rapid fluorescent response to these reactive oxygen species, making it a potentially valuable tool for studying oxidative stress in cells. nih.gov

Given this precedent, this compound could serve as a scaffold for the development of new molecular probes. The tetrazole ring can be functionalized with fluorophores or other reporter groups, while the morpholine unit can help ensure adequate solubility and biocompatibility. Such probes could be designed to target specific enzymes or receptors, with the binding event triggering a detectable signal. The development of these tools could aid in diagnosing diseases or screening for new drug candidates.

Prospects for Further Exploration of this compound in Drug Discovery Lead Optimization

The morpholine ring is also a "privileged" scaffold in medicinal chemistry, found in numerous approved drugs. Its inclusion often improves pharmacokinetic properties, such as solubility and oral bioavailability, and can contribute to target binding. mdpi.comfrontiersin.org The combination of these two valuable moieties in a single, relatively simple molecule makes this compound an attractive starting point for lead optimization.

Lead optimization is a critical phase in drug development where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. frontiersin.org The process often involves iterative cycles of chemical synthesis and biological testing. The structure of this compound offers multiple handles for such modifications. Medicinal chemists could explore:

Substitution on the tetrazole ring: Adding substituents at the N1 or N2 positions.

Modification of the morpholine ring: Introducing substituents to create chiral centers and explore stereochemical effects.

Alteration of the linker: Changing the length or rigidity of the methylene bridge.

This systematic modification, guided by structure-activity relationship (SAR) studies, can lead to the discovery of potent and selective drug candidates for a wide range of therapeutic targets. frontiersin.org

Computational Design and In Silico Screening of Next-Generation this compound Analogues

Modern drug discovery heavily relies on computational methods to accelerate the design and identification of new drug candidates. frontiersin.org These in silico techniques, including molecular docking, molecular dynamics (MD) simulations, and ADME (absorption, distribution, metabolism, and excretion) predictions, can be powerfully applied to analogues of this compound.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. researchgate.net Researchers can create a virtual library of analogues of this compound and dock them into the binding sites of various disease-relevant targets, such as kinases, proteases, or G-protein coupled receptors. Docking studies on quinazoline-morpholine hybrids, for example, have identified potent inhibitors of VEGFR2, a key target in cancer therapy. nih.gov The docking scores and predicted binding modes can help prioritize which analogues to synthesize and test experimentally. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of a ligand-protein complex over time. nih.gov After identifying a promising analogue through docking, an MD simulation can confirm whether the key binding interactions are maintained, providing a more dynamic and realistic picture of the binding event.

ADME Prediction: In silico tools can predict the pharmacokinetic properties of a molecule, such as its solubility, permeability, and potential for metabolism. researchgate.net By screening virtual analogues of this compound, researchers can filter out compounds likely to have poor drug-like properties before committing resources to their synthesis. This "fail early, fail cheap" approach significantly improves the efficiency of the drug discovery process.

Table 2: In Silico Parameters for Drug-Likeness Evaluation This table outlines key computational parameters used to assess the potential of a compound as a drug candidate, which can be applied to screen virtual libraries of this compound analogues.

| Parameter | Favorable Range | Significance | Reference |

|---|---|---|---|

| Molecular Weight (MW) | 150 - 500 g/mol | Affects absorption and distribution. | researchgate.net |

| Lipophilicity (LogP) | -0.7 to +5.0 | Influences solubility and membrane permeability. | researchgate.net |

| Topological Polar Surface Area (TPSA) | 20 - 130 Ų | Predicts cell permeability. | researchgate.net |

| Rotatable Bonds | ≤ 9 | Affects conformational flexibility and binding entropy. | researchgate.net |

| Hydrogen Bond Donors | ≤ 5 | Influences solubility and binding. | Lipinski's Rule |

By integrating these computational approaches, researchers can rationally design next-generation analogues of this compound with optimized potency, selectivity, and pharmacokinetic profiles, accelerating the journey from a simple chemical compound to a potential therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 4-(1H-tetrazol-5-ylmethyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves two key steps:

- Tetrazole Formation : Cyclization of azides and nitriles under acidic or catalytic conditions.

- Morpholine Attachment : Alkylation reactions (e.g., using formaldehyde or methylene donors) to link the tetrazole to the morpholine ring. Optimization includes using catalysts (e.g., Bleaching Earth Clay) in PEG-400 medium at 70–80°C, followed by purification via TLC and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods and observations:

Discrepancies in data (e.g., unexpected NMR splitting) should be resolved by cross-validating with high-resolution MS and elemental analysis .

Q. How should stability and storage conditions be managed for this compound?

Store at 2–8°C in airtight containers protected from light. Stability tests (e.g., accelerated degradation studies under varying pH/temperature) are recommended to assess hydrolytic susceptibility, particularly of the tetrazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological steps:

- Structural Modifications : Introduce substituents on the tetrazole (e.g., methyl, aryl) or morpholine (e.g., alkyl, halogen) to alter electronic or steric properties.

- Biological Assays : Test modified analogs in in vitro models (e.g., enzyme inhibition, antimicrobial activity).

- Data Correlation : Use regression analysis to link substituent properties (e.g., logP, Hammett constants) to activity. For example, methyl groups on the tetrazole may enhance metabolic stability .

Q. What computational strategies predict target interactions for this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., angiotensin receptors, where tetrazole mimics carboxylate groups).

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities. Initial studies suggest the morpholine oxygen may form hydrogen bonds with catalytic residues .

Q. How does the tetrazole moiety influence pharmacokinetic properties compared to carboxylic acid bioisosteres?

The tetrazole group enhances:

- Metabolic Stability : Resistance to esterase-mediated hydrolysis.

- Lipophilicity : Higher logP than carboxylates, improving membrane permeability.

- pKa : Tetrazole (pKa ~4.9) remains ionized at physiological pH, enhancing solubility. Validate via comparative ADME studies using radiolabeled analogs .

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Case Example : If MS shows [M+H]+ at 183.14 but NMR lacks expected splitting, consider:

Isomeric impurities : Use HPLC-MS to separate and identify isomers.

Dynamic effects : Variable-temperature NMR to detect conformational exchange.

Synchrotron XRD : Resolve crystallographic data for absolute configuration .

Research Gaps and Future Directions

- Biological Screening : Prioritize in vivo toxicity and efficacy studies in disease models (e.g., hypertension or cancer).

- Material Science Applications : Explore coordination chemistry with transition metals (e.g., Zn²⁺) for catalytic or sensing applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products